ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate is a synthetic compound featuring a benzimidazole core substituted with a propylsulfonyl group at the 2-position. The benzimidazole moiety is linked via an acetyl spacer to a piperazine ring, which is further functionalized with an ethyl carboxylate ester at the 1-position.
Properties
IUPAC Name |
ethyl 4-[2-(2-propylsulfonylbenzimidazol-1-yl)acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O5S/c1-3-13-29(26,27)18-20-15-7-5-6-8-16(15)23(18)14-17(24)21-9-11-22(12-10-21)19(25)28-4-2/h5-8H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVWUEKLJAWXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of the Propylsulfonyl Group: The benzimidazole derivative is then reacted with propylsulfonyl chloride in the presence of a base such as triethylamine to introduce the propylsulfonyl group.
Acetylation: The resulting compound undergoes acetylation with acetyl chloride or acetic anhydride to form the acetylated benzimidazole derivative.
Formation of the Piperazine Derivative: The acetylated benzimidazole is then reacted with piperazine in the presence of a suitable solvent like dichloromethane to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperazine rings.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, while the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine, while nucleophilic substitution can involve reagents such as alkyl halides.
Major Products
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can yield sulfides or amines.
Substitution: Substitution reactions can introduce various functional groups onto the benzimidazole or piperazine rings, leading to a wide range of derivatives.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including those similar to ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, a study demonstrated that structural modifications of benzimidazole derivatives could enhance their cytotoxic effects on cancer cells, suggesting that this compound might exhibit similar properties due to its structural framework .
Antimicrobial Properties
The benzimidazole scaffold is known for its antimicrobial activity. Research indicates that compounds with this core structure can inhibit bacterial growth and show antifungal properties. This compound may be explored for its potential use as an antimicrobial agent, particularly against resistant strains of bacteria .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial. SAR studies have indicated that modifications to the piperazine ring or the sulfonamide group can significantly influence the compound's pharmacological profile.
| Structural Component | Modification Effect | Biological Activity |
|---|---|---|
| Benzimidazole Core | Substitution at position 2 | Enhanced anticancer activity |
| Piperazine Ring | Alkyl chain length variation | Altered receptor affinity |
| Sulfonamide Group | Different sulfonic acids | Variable antimicrobial efficacy |
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of benzimidazole derivatives and evaluated their anticancer activity against human cancer cell lines. The results indicated that compounds with a propylsulfonamide substituent exhibited significant cytotoxicity, suggesting that this compound could be a promising candidate for further development in cancer therapies .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various benzimidazole derivatives. The results showed that certain modifications led to increased potency against both Gram-positive and Gram-negative bacteria. This finding suggests that this compound might also possess similar broad-spectrum antimicrobial effects .
Future Research Directions
Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of this compound.
- Mechanistic Studies : Understanding the specific mechanisms through which this compound exerts its biological effects will be essential for optimizing its therapeutic potential.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core can interact with nucleic acids or proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The propylsulfonyl group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous benzimidazole-piperazine hybrids and related derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₉H₂₄N₄O₅S.
Structural and Electronic Effects
- Sulfonyl vs. Thioether Groups : The propylsulfonyl group in the target compound is strongly electron-withdrawing, improving solubility and metabolic stability compared to thioether derivatives (e.g., 2-(benzylthio)-1H-benzo[d]imidazole), which rely on weaker S···H hydrogen bonds for crystal packing .
- Piperazine vs. Morpholine/Triazine : Piperazine’s basicity enhances membrane permeability relative to morpholine (as in compound 47) or triazine-containing analogs, which may exhibit stronger π-π stacking but reduced bioavailability .
Research Findings and Implications
- Bioisosteric Replacements : Replacing the ethyl ester with a tert-butyl carbamate (as in compound 47) could enhance proteolytic stability, a modification observed in kinase inhibitors .
- Toxicity Considerations : Sulfonyl groups generally reduce hepatotoxicity compared to nitroimidazole derivatives (e.g., compound 5), which are prone to nitro-reduction metabolic pathways .
Biological Activity
Ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure, which includes a benzimidazole core and a piperazine ring. The presence of the propylsulfonyl group enhances its solubility and bioavailability, facilitating interactions with biological targets.
Molecular Formula
- Chemical Formula : C₁₈H₂₄N₄O₃S
- Molecular Weight : 372.47 g/mol
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating pathways related to various diseases.
- Receptor Interaction : Its structural components allow it to bind to receptors, potentially influencing signaling pathways.
Therapeutic Applications
Research indicates that this compound may have applications in treating various conditions, including:
- Cancer : Preliminary studies suggest that derivatives of benzimidazole compounds exhibit cytotoxic effects against cancer cell lines, indicating potential use in oncology .
- Antimicrobial Activity : The compound has shown promise in exhibiting antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment .
Case Studies and Experimental Data
A review of literature reveals several studies focusing on the biological activities of related compounds:
- Anticancer Activity : A study demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective inhibition .
- Antimicrobial Testing : Compounds structurally similar to this compound were tested against various pathogens. Results indicated notable antibacterial activity compared to standard antibiotics.
- Mechanism Elucidation : Research on the mechanism of action revealed that the benzimidazole core can mimic natural substrates, allowing for competitive inhibition at enzyme active sites .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 4-(2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetyl)piperazine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
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Step 1 : Alkylation of benzoimidazole derivatives using ethyl chloroacetate under basic conditions (KOH/DMSO) to introduce the acetyl group .
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Step 2 : Sulfonation of the propyl group via reaction with sulfonyl chlorides under anhydrous conditions .
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Step 3 : Coupling with piperazine-1-carboxylate using carbodiimide-based reagents (e.g., EDC/HOBt) in aprotic solvents like DMF .
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Key Conditions : Temperature (60–80°C), solvent choice (DMF or THF), and catalysts (e.g., triethylamine) are critical for yield optimization .
Table 1 : Representative Synthetic Steps and Conditions
Step Reagents/Conditions Yield (%) Reference Alkylation KOH/DMSO, 70°C 75–80 Sulfonation Propylsulfonyl chloride, DCM, 0°C 65 Piperazine Coupling EDC/HOBt, DMF, RT 85
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
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NMR Spectroscopy : H and C NMR confirm the piperazine ring environment (δ 3.5–4.0 ppm for N-CH) and benzoimidazole protons (δ 7.2–8.1 ppm) .
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IR Spectroscopy : Peaks at 1680–1700 cm (C=O stretch) and 1150–1250 cm (S=O stretch) validate functional groups .
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HPLC-MS : Purity assessment (>98%) and molecular ion detection (e.g., [M+H]) .
Table 2 : Key Spectral Data
Technique Diagnostic Peaks Functional Group Confirmation H NMR δ 1.2 (t, CH), δ 4.1 (q, OCH) Ethyl ester group IR 1695 cm Acetyl carbonyl
Q. What are the optimal storage conditions to ensure compound stability?
- Methodological Answer :
- Store at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the ester or sulfonyl groups .
- Avoid exposure to moisture: Use desiccants (silica gel) and monitor via Karl Fischer titration for water content <0.1% .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the sulfonation step?
- Methodological Answer :
- Solvent Optimization : Replace dichloromethane (DCM) with THF to enhance sulfonyl chloride reactivity .
- Temperature Control : Gradual warming from 0°C to RT over 12 hours minimizes side reactions .
- Catalyst Screening : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonation kinetics .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding affinity with targets like kinase enzymes (PDB ID: 3NYX). Focus on hydrogen bonding between the sulfonyl group and Arg residues .
- DFT Calculations : Analyze electrostatic potential maps to identify nucleophilic/electrophilic regions for reactivity predictions .
Q. How can contradictory data on biological activity (e.g., variable IC values) be resolved?
- Methodological Answer :
-
Assay Standardization : Use uniform cell lines (e.g., HEK293 for kinase assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
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Structure-Activity Relationship (SAR) : Modify the propylsulfonyl group to ethyl or isopropyl analogs and compare inhibition profiles .
Table 3 : Comparative IC Values in Enzyme Assays
Derivative Target Enzyme IC (µM) Reference Propylsulfonyl Kinase A 0.45 Ethylsulfonyl Kinase A 1.2
Q. What strategies enable regioselective modification of the benzoimidazole ring?
- Methodological Answer :
- Directing Groups : Introduce nitro (-NO) at the 5-position to direct electrophilic substitution to the 4-position .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 6 hours) and improve selectivity for N-alkylation over O-alkylation .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
